3,4-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide - 1775492-57-3

3,4-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide

Catalog Number: EVT-2971839
CAS Number: 1775492-57-3
Molecular Formula: C19H21F3N4O
Molecular Weight: 378.399
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2,4,6-trifluoro-N-[6-(1-methyl-piperidin-4-carbonyl)-pyridin-2-yl]-benzamide

Compound Description: This compound is a benzamide derivative that is the subject of a patent for a pharmaceutical composition. [] The specific biological activity and therapeutic applications are not disclosed in the provided abstract.

Relevance: This compound shares a core benzamide structure with 3,4-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide. Both compounds feature a piperidine ring linked to the benzamide via a carbonyl group. Furthermore, both compounds contain fluorine substituents on the benzamide ring. The key structural difference lies in the presence of a pyridine ring instead of a pyrimidine ring in 2,4,6-trifluoro-N-[6-(1-methyl-piperidin-4-carbonyl)-pyridin-2-yl]-benzamide. []

(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone

Compound Description: This compound's crystal structure has been determined. [] The abstract does not describe any biological activity or potential applications.

Relevance: This compound is structurally similar to 3,4-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide in several ways. Both compounds feature a piperidine ring directly substituted with a 6-(trifluoromethyl)pyrimidin-4-yl group. Both also contain a trifluoromethyl group, although its position differs between the two structures. The main difference lies in the presence of a methanone linker and a 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl group instead of the benzamide in 3,4-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide. []

N-(3-((4-amino-1-(trans-4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl)-4-methylphenyl)-4-methyl-3-(trifluoromethyl)benzamide (13an)

Compound Description: Compound 13an is a multikinase inhibitor that has shown potent activity against Src, KDR, and several kinases involved in the MAPK signaling pathway. [] It exhibited potent anti-triple negative breast cancer activity in vitro and in vivo with good pharmacokinetic properties and low toxicity. []

Relevance: Although structurally distinct from 3,4-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, compound 13an shares the common feature of a benzamide group with a trifluoromethyl substituent. This highlights the potential importance of this structural motif in developing compounds with kinase inhibitory activity. []

5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide (1f)

Compound Description: This benzamide derivative demonstrated potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. [] It exhibited a rapid concentration-dependent bactericidal effect, significantly reducing bacterial counts at concentrations of 2x and 4x minimum inhibitory concentration (MIC). []

Relevance: Compound 1f shares the core benzamide structure with 3,4-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide. Both compounds also contain a trifluoromethyl group, although in compound 1f it is located on a phenyl ring attached to the amide nitrogen. This structural similarity suggests the benzamide moiety may be a useful scaffold for developing antibacterial agents. []

N-(4-(4-chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-yl)-4-(2,6-diphenyl-4-thioxo-2H-1,3,5-oxadiazin-3(4H)-yl)benzenesulfonamide

Compound Description: This compound is a benzenesulfonamide derivative synthesized through a series of reactions involving condensation and cycloaddition. [] The compound was evaluated for antibacterial and antifungal activities, but the results are not provided in the abstract.

Relevance: Although structurally distinct from 3,4-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, this compound highlights the use of pyrimidine and aromatic rings as building blocks in drug discovery. [] Both compounds feature a pyrimidine ring with aromatic substituents, showcasing a shared chemical class for exploring potential therapeutic agents.

2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)benzamide derivatives (5a–h)

Compound Description: This series of benzamide derivatives were synthesized and characterized for their potential antibacterial and antifungal activities. [] The specific activities of individual compounds are not described in the abstract.

Relevance: These compounds are structurally related to 3,4-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide by the presence of a benzamide core. Additionally, both classes of compounds feature a pyrimidine ring, albeit in different positions within the overall structure. [] This shared structural element points to a potential common pharmacophore for exploring antimicrobial activity.

3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide (U-47700)

Compound Description: U-47700 is a synthetic opioid analgesic with potent μ-opioid receptor binding affinity. [] While it was originally developed as a potential pharmaceutical agent, it has emerged as a new psychoactive substance associated with severe adverse effects and even fatalities. [] Users have reported opioid-like effects, including euphoria, mood lift, nausea, and respiratory depression. []

Relevance: U-47700 is structurally related to 3,4-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide through the shared benzamide scaffold. Both compounds also possess substituents on the cyclohexyl/piperidinyl ring, although the specific substituents and their positions differ. []

4-(3-chloro-2,5-dioxo-8-(trifluoromethyl)-1-((4-(trifluoromethyl)phenyl)amino)-1,6.7-triazaspiro[3,4]oct-7-en-6-yl)-N-(3-chloro-2-(1-((5-(phenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-4-oxoazet-idin-1-yl)benzamide

Compound Description: This complex benzamide derivative was synthesized and characterized through spectroscopic analysis. [] The abstract does not describe any biological activity or potential applications.

Relevance: This compound shares the core benzamide structure with 3,4-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide. Furthermore, both compounds feature a trifluoromethyl group, although in this compound it is part of a much larger and more complex molecular framework. []

N-{3-[(aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides

Compound Description: This class of benzamide derivatives was synthesized and subjected to various chemical transformations, including hydrohalogenation and thiocyanation. [] The products of these reactions were proposed to possess potential activities as inhibitors of Insulysin, CTGF expression, Glutamyl endopeptidase II, and Transcription factor STAT3. []

Relevance: The presence of the benzamide moiety in these compounds provides a structural link to 3,4-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, highlighting its role as a common building block in medicinal chemistry. []

DBTB-1 (N-[4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide)

Compound Description: DBTB-1 is a novel large-conductance Ca2+-activated K+ channel (BKCa channel) modulator. [] Unlike other BKCa channel activators, DBTB-1 primarily affects channel deactivation kinetics without significantly influencing channel activation. [] At the single-channel level, it enhances the open-state probability by delaying channel closing and induces a population of long openings. []

Relevance: While structurally dissimilar to 3,4-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, DBTB-1 highlights the benzamide moiety as a potential starting point for designing novel ion channel modulators. []

6-phenylpyrazolo[3,4-d]pyrimidones

Compound Description: This class of compounds represents specific inhibitors of cGMP-specific (type V) phosphodiesterase, displaying both enzymatic and cellular activity. [] They have demonstrated oral antihypertensive activity in vivo. [] Notably, a n-propoxy group at the 2-position of the phenyl ring is crucial for activity, and a wide range of substitutions at the 5-position can be tolerated while maintaining activity. []

Relevance: Although lacking the benzamide moiety found in 3,4-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, this class of compounds illustrates the potential of pyrimidine-based heterocycles in drug development, particularly for targeting phosphodiesterases. []

(S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide (VUF11211)

Compound Description: VUF11211 is a high-affinity antagonist of the CXC chemokine receptor CXCR3. [] It has a rigid, elongated structure with two basic groups and binds allosterically to CXCR3, extending from the transmembrane minor pocket to the major pocket. []

Relevance: While structurally distinct from 3,4-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, VUF11211 highlights the utility of piperidine rings in developing ligands for G protein-coupled receptors, a class to which CXCR3 belongs. []

(R)-N-(1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide (NBI-74330)

Compound Description: NBI-74330 is another high-affinity antagonist of the CXC chemokine receptor CXCR3. [] Unlike VUF11211, it lacks basic groups and binds allosterically to the transmembrane minor pocket of CXCR3. []

Relevance: NBI-74330 shares the presence of a trifluoromethyl group with 3,4-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide. [] While in different chemical contexts, this shared feature suggests the potential importance of trifluoromethyl groups in influencing pharmacological properties.

N-[1-(3,4-difluorobenzyl)piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine (JNJ-37822681)

Compound Description: JNJ-37822681 is a fast-dissociating antagonist of the dopamine D2 receptor. [] It exhibits high D2 receptor specificity and minimal activity at receptors associated with unwanted effects. [] JNJ-37822681 effectively occupies D2 receptors in the rat brain and demonstrates efficacy in animal models of psychosis. [] Its favorable pharmacokinetic profile suggests potential for treating schizophrenia and bipolar disorder. []

Relevance: Like 3,4-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, JNJ-37822681 incorporates a trifluoromethyl group and a piperidine ring. [] Although the core scaffold differs, the presence of these shared structural features indicates their potential value in designing compounds targeting neurotransmitter receptors.

2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (analog 24)

Compound Description: Analog 24 is an aminopyrazole that selectively inhibits cyclin-dependent kinase 5 (CDK5) over CDK2 in cancer cell lines. [] It effectively reduces Mcl-1 levels, a protein involved in apoptosis regulation. [] Combining analog 24 with a Bcl-2 inhibitor synergistically induces apoptosis in pancreatic cancer cell lines, suggesting a promising strategy for pancreatic cancer treatment. []

Relevance: While not directly related in structure to 3,4-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, analog 24 highlights the potential of targeting specific kinases for cancer therapy, a strategy that could be explored for the benzamide derivative as well. []

5-[4-phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (SEW2871)

Compound Description: SEW2871 is an agonist of the sphingosine-1-phosphate receptor 1 (S1P1). [] In a mouse model of sepsis-induced acute kidney injury, SEW2871 administered after injury onset restored renal microvascular permeability and capillary perfusion, leading to improved renal function. [] This suggests a potential therapeutic application for SEW2871 in sepsis treatment. []

Relevance: While structurally dissimilar to 3,4-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, SEW2871 shares the presence of a trifluoromethyl group. [] This highlights the potential of trifluoromethyl groups in modulating biological activity in diverse pharmacological contexts.

Properties

CAS Number

1775492-57-3

Product Name

3,4-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide

IUPAC Name

3,4-dimethyl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide

Molecular Formula

C19H21F3N4O

Molecular Weight

378.399

InChI

InChI=1S/C19H21F3N4O/c1-12-3-4-14(9-13(12)2)18(27)25-15-5-7-26(8-6-15)17-10-16(19(20,21)22)23-11-24-17/h3-4,9-11,15H,5-8H2,1-2H3,(H,25,27)

InChI Key

YXZYNVWHWBEBMD-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.